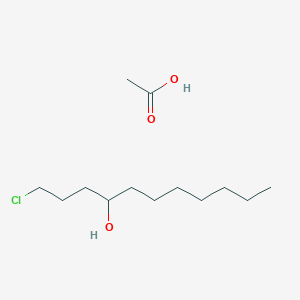

Acetic acid;1-chloroundecan-4-ol

Beschreibung

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in food preservation (as vinegar, containing 5–20% acetic acid) and industrial processes such as plastic and solvent production. Its pure form, glacial acetic acid (99–100% concentration), solidifies at 16.6°C and serves as a critical reagent in chemical synthesis . Production methods include methanol carbonylation (e.g., Monsanto and Cativa processes) and acetaldehyde oxidation .

1-Chloroundecan-4-ol is a chlorinated alcohol with an 11-carbon chain, a hydroxyl group at position 4, and a chlorine substituent at position 1. Such compounds often exhibit unique solubility and reactivity due to halogenation.

Eigenschaften

CAS-Nummer |

54131-65-6 |

|---|---|

Molekularformel |

C13H27ClO3 |

Molekulargewicht |

266.80 g/mol |

IUPAC-Name |

acetic acid;1-chloroundecan-4-ol |

InChI |

InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |

InChI-Schlüssel |

HKMRSZVXWCFICC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(CCCCl)O.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:

Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water

Industrial Production Methods

Industrial production of acetic acid;1-chloroundecan-4-ol may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alcohols or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Wirkmechanismus

The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Acetic Acid vs. Glacial Acetic Acid

Glacial acetic acid’s high purity enhances its efficacy in synthesizing acetate esters and acetic anhydride, whereas diluted acetic acid is preferred in food and agricultural applications .

Acetic Acid vs. Formic Acid (HCOOH)

| Property | Acetic Acid | Formic Acid |

|---|---|---|

| Carbon Chain Length | Two-carbon (CH₃COOH) | One-carbon (HCOOH) |

| Reactivity | Moderate | High (due to simpler structure) |

| Industrial Use | Plastics, vinegar | Textile dyeing, leather tanning |

| Biological Role | Citric acid cycle (acetyl-CoA) | Methanol metabolism, ant venom |

Formic acid’s higher acidity and reactivity make it suitable for niche applications like fuel cells, while acetic acid’s stability supports broader industrial use .

1-Chloroundecan-4-ol vs. Structurally Similar Alcohols

Chlorination in 1-chloroundecan-4-ol likely increases its polarity and reactivity compared to non-halogenated analogs. Long-chain alcohols like pentadecan-4-ol are typically used in surfactants or lubricants, but chlorinated variants may have specialized roles in organic synthesis.

Metabolic and Industrial Relevance

- Acetic Acid in Metabolism: Engineered bacterial strains (e.g., Acetobacter pasteurianus) overexpress pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to enhance ethanol-to-acetic acid conversion. Downregulation of aconitase in these strains reduces tricarboxylic acid cycle activity, impacting growth rates .

- For example, alkyl hydroperoxide reductase (a peroxiredoxin) detoxifies reactive oxygen species in bacteria under stress .

Data Tables

Table 1: Key Properties of Acetic Acid and Related Acids

| Acid | Molecular Formula | Boiling Point (°C) | pKa | Primary Use |

|---|---|---|---|---|

| Acetic Acid | CH₃COOH | 118 | 4.76 | Food, chemicals |

| Glacial Acetic Acid | CH₃COOH | 118 | 4.76 | Solvent, synthesis |

| Formic Acid | HCOOH | 101 | 3.75 | Textiles, energy |

Table 2: Comparison of Long-Chain Alcohols

| Alcohol | Formula | Functional Groups | Applications |

|---|---|---|---|

| 1-Chloroundecan-4-ol | C11H23ClO | -Cl, -OH | Potential surfactant/synthesis |

| Pentadecan-4-ol | C15H32O | -OH | Lubricants |

| 1-Dodecen-4-ol | C12H24O | -OH, C=C | Fragrances |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.